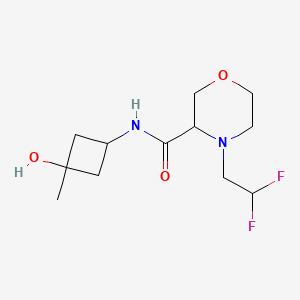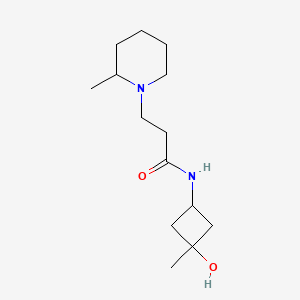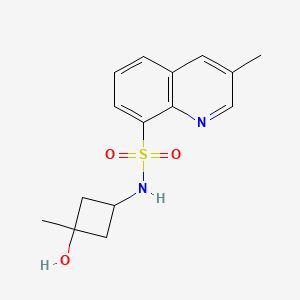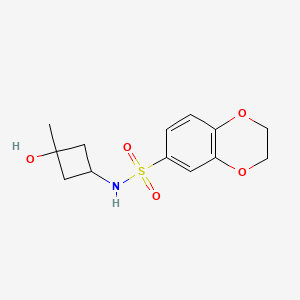![molecular formula C16H19N3O2 B7338134 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338134.png)
3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol, also known as MMV390048, is a potential drug candidate for treating malaria. This compound was discovered by the Medicines for Malaria Venture (MMV) in collaboration with the University of Cape Town and the Swiss Tropical and Public Health Institute. MMV390048 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The exact mechanism of action of 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol is not fully understood. However, it is believed that the compound targets the parasite's mitochondrial electron transport chain, leading to a disruption in energy production and ultimately killing the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. The compound is metabolized by the liver and excreted in the urine. In animal studies, this compound has been well-tolerated and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol in lab experiments are its high potency and selectivity against the malaria parasite. The compound has also been shown to have low toxicity, making it a promising drug candidate. However, the limitations of using this compound include its complex synthesis route and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol. These include optimizing the compound's pharmacokinetic properties, developing new formulations for oral administration, and investigating its potential use in combination therapy with other antimalarial drugs. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to identify potential drug resistance mechanisms.
Synthesemethoden
The synthesis of 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route is complex and involves the use of various reagents and solvents. The process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol has been extensively studied for its potential use in treating malaria. The compound has shown excellent activity against the Plasmodium falciparum parasite, which causes the most severe form of malaria. In vitro and in vivo studies have demonstrated that this compound is effective against both drug-sensitive and drug-resistant strains of the parasite.
Eigenschaften
IUPAC Name |
3-[[4-(4-methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(20)9-12(10-16)18-15-17-8-7-14(19-15)11-3-5-13(21-2)6-4-11/h3-8,12,20H,9-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXSDKCJPGOFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC2=NC=CC(=N2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)

![N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B7338076.png)

![(3S,5R)-3-hydroxy-5-methyl-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-1-carboxamide](/img/structure/B7338093.png)
![1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)

![5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-3-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B7338140.png)

![3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyridine-2-carbonitrile](/img/structure/B7338157.png)
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)
